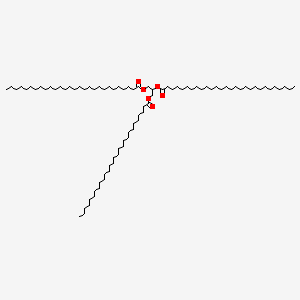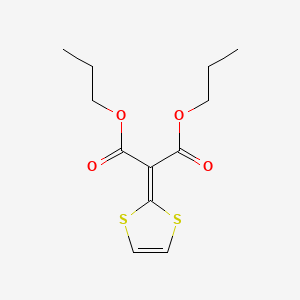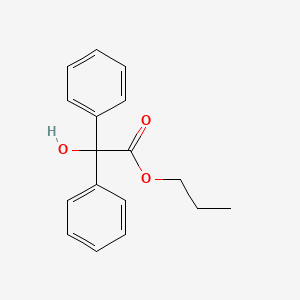
Propyl diphenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl diphenylglycolate: is an organic compound with the molecular formula C17H18O3. It is also known by its systematic name, propyl 2-hydroxy-2,2-diphenylacetate. This compound is characterized by the presence of a propyl ester group attached to a diphenylglycolate moiety. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl diphenylglycolate can be synthesized through the esterification of benzilic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Propyl diphenylglycolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzilic acid derivatives.
Reduction: Propyl diphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl diphenylglycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of propyl diphenylglycolate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active diphenylglycolate moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzilic acid: A precursor in the synthesis of propyl diphenylglycolate.
Diphenylglycolic acid: A related compound with similar structural features.
Propyl benzoate: Another ester with a propyl group but different aromatic structure.
Uniqueness: this compound is unique due to its specific combination of a propyl ester group and a diphenylglycolate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94006-12-9 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C17H18O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3 |
InChI Key |
IKFSGYFNHOQVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


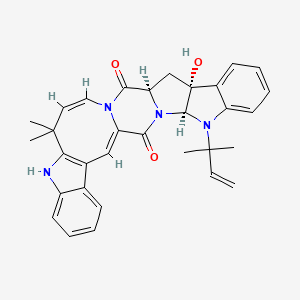




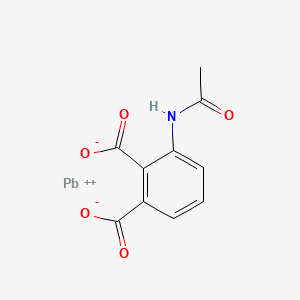
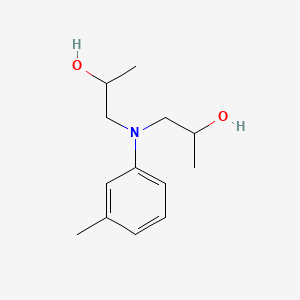


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
